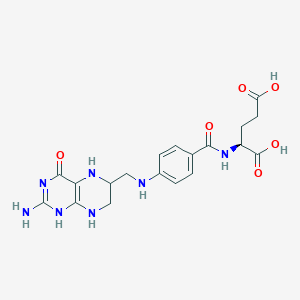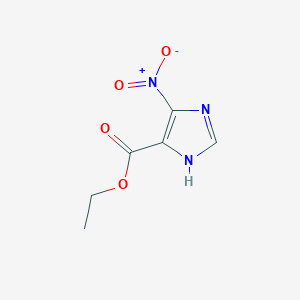
CID 448839
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopterin is a biochemical indicator for cellular proliferation . It is a precursor of tetrahydrobiopterin and can be used as a marker indicative of cell proliferation . Elevated levels of Neopterin are correlated to immune system activation, malignant disease, allograft rejection, and viral infections .
Physical And Chemical Properties Analysis
The physical and chemical properties of Neopterin were not found in the search results. Generally, these properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .Safety and Hazards
Wirkmechanismus
Target of Action
CID 448839, also known as Neopterin , is a chemical compound with the molecular formula C9H11N5O4 The primary targets of this compound are not explicitly mentioned in the search results
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Biochemische Analyse
Biochemical Properties
CID 448839 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a precursor of tetrahydrobiopterin, this compound is involved in the synthesis of several neurotransmitters. It also serves as a cofactor for pterin in biological systems .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Elevated levels of this compound are correlated to immune system activation, malignant disease, allograft rejection, and viral infections . The compound influences cell function by modulating these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a precursor of tetrahydrobiopterin and its function as a biochemical marker indicative of cell proliferation . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways due to its role as a precursor of tetrahydrobiopterin. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYVXCPAOLZOK-XINAWCOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

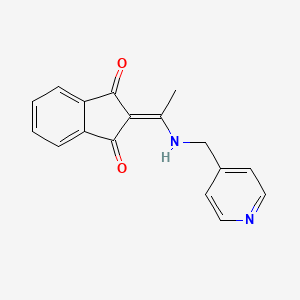
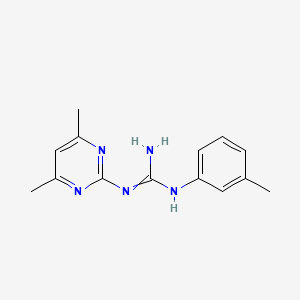


![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B7765347.png)
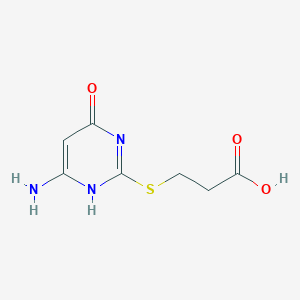
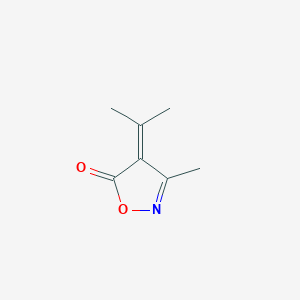
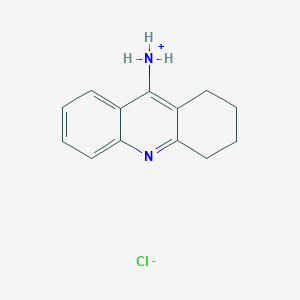
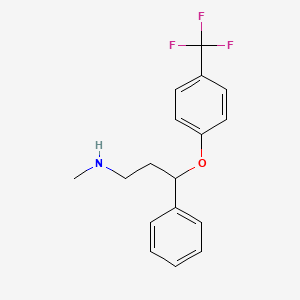
![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)
